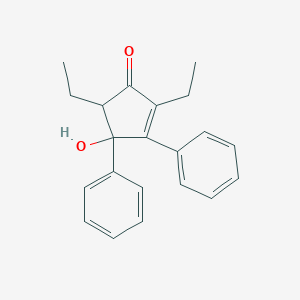
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C21H22O2 It is known for its unique structure, which includes a cyclopentenone ring substituted with ethyl and phenyl groups, as well as a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-2-propen-1-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohols.
科学的研究の応用
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism by which 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Diphenyl-4-hydroxy-2-cyclopenten-1-one: Similar structure but lacks the ethyl groups.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: Contains a thiophene ring instead of a cyclopentenone ring.
Uniqueness
2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one is unique due to the presence of both ethyl and phenyl groups on the cyclopentenone ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
5323-83-1 |
|---|---|
分子式 |
C21H22O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
2,5-diethyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C21H22O2/c1-3-17-19(15-11-7-5-8-12-15)21(23,18(4-2)20(17)22)16-13-9-6-10-14-16/h5-14,18,23H,3-4H2,1-2H3 |
InChIキー |
KGUWKIWUSQALLK-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


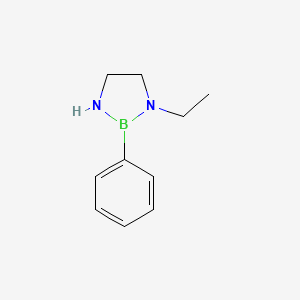
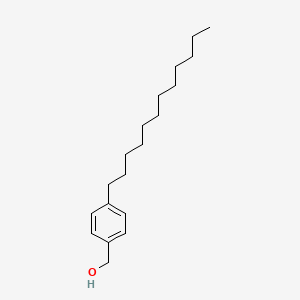

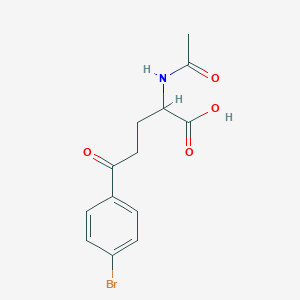


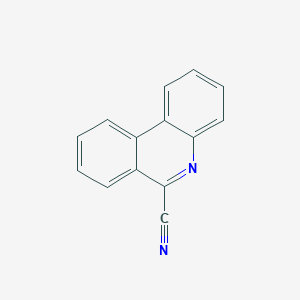
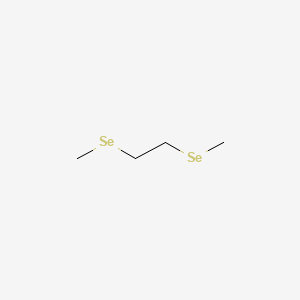
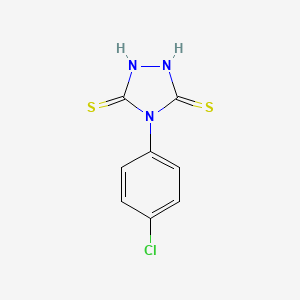
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
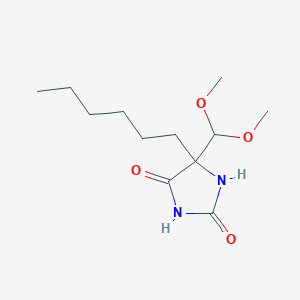
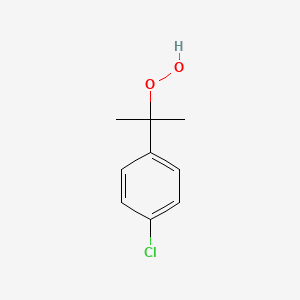

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
